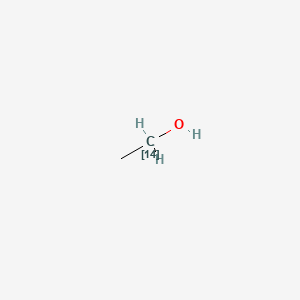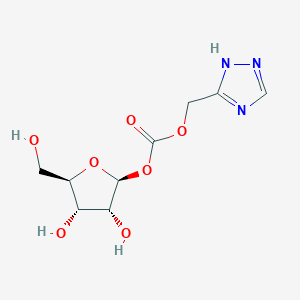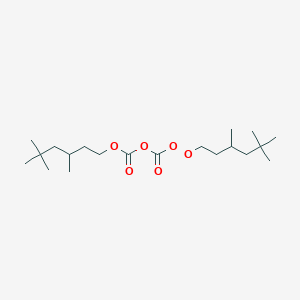
Bis(3,5,5-trimethylhexyl) peroxydicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(3,5,5-Trimethylhexyl) peroxydicarbonate: is an organic peroxide compound widely used as an initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential for initiating the polymerization process. This compound is particularly valued in the production of various polymers and resins due to its efficiency and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(3,5,5-trimethylhexyl) peroxydicarbonate typically involves the reaction of 3,5,5-trimethylhexanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of a base to yield the desired peroxydicarbonate compound. The reaction conditions often require controlled temperatures and the use of solvents to ensure the stability of the peroxide.
Industrial Production Methods: In industrial settings, the production of bis-(3,5,5-trimethylhexyl) peroxydicarbonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and ensure high yields. Safety measures are crucial due to the reactive nature of organic peroxides, and specialized equipment is used to handle and store the compound.
化学反应分析
Types of Reactions: Bis-(3,5,5-trimethylhexyl) peroxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The decomposition of bis-(3,5,5-trimethylhexyl) peroxydicarbonate is often induced by heat or the presence of a catalyst. Common reagents used in conjunction with this compound include solvents like toluene or benzene, which help dissolve the peroxide and facilitate the reaction. The decomposition temperature is usually controlled to prevent runaway reactions and ensure a steady generation of radicals.
Major Products Formed: The primary products formed from the decomposition of bis-(3,5,5-trimethylhexyl) peroxydicarbonate are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.
科学研究应用
Chemistry: In chemistry, bis-(3,5,5-trimethylhexyl) peroxydicarbonate is used as an initiator in the polymerization of various monomers, including styrene, acrylates, and methacrylates. It is also employed in the synthesis of copolymers and block copolymers, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: While the primary use of bis-(3,5,5-trimethylhexyl) peroxydicarbonate is in polymer chemistry, it has potential applications in biomedical research. For example, it can be used to create polymeric materials for drug delivery systems, tissue engineering, and medical devices. The ability to control the polymerization process allows for the design of materials with specific properties tailored to medical applications.
Industry: In the industrial sector, bis-(3,5,5-trimethylhexyl) peroxydicarbonate is used in the production of plastics, resins, and elastomers. Its efficiency as a polymerization initiator makes it valuable in manufacturing processes where high-quality polymers are required. Additionally, it is used in the production of composite materials and coatings that require precise control over the polymerization process.
作用机制
The mechanism of action of bis-(3,5,5-trimethylhexyl) peroxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds. The process continues in a chain reaction, leading to the formation of long polymer chains. The molecular targets in this process are the monomers, which are converted into polymers through radical-induced polymerization.
相似化合物的比较
- Bis-(4-tert-butylcyclohexyl) peroxydicarbonate
- Bis-(2-ethylhexyl) peroxydicarbonate
- Bis-(3,3,5-trimethylcyclohexyl) peroxydicarbonate
Comparison: Bis-(3,5,5-trimethylhexyl) peroxydicarbonate is unique due to its specific alkyl groups, which provide distinct reactivity and stability compared to other peroxydicarbonates. For instance, bis-(4-tert-butylcyclohexyl) peroxydicarbonate has bulkier substituents, which can affect its decomposition rate and the types of polymers it can initiate. Similarly, bis-(2-ethylhexyl) peroxydicarbonate has different alkyl groups that influence its solubility and reactivity. The choice of peroxydicarbonate depends on the desired properties of the final polymer and the specific requirements of the polymerization process.
属性
CAS 编号 |
4113-15-9 |
|---|---|
分子式 |
C20H38O6 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
3,5,5-trimethylhexoxy 3,5,5-trimethylhexoxycarbonyl carbonate |
InChI |
InChI=1S/C20H38O6/c1-15(13-19(3,4)5)9-11-23-17(21)25-18(22)26-24-12-10-16(2)14-20(6,7)8/h15-16H,9-14H2,1-8H3 |
InChI 键 |
YFQXNKZAUQAFBO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC(=O)OC(=O)OOCCC(C)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
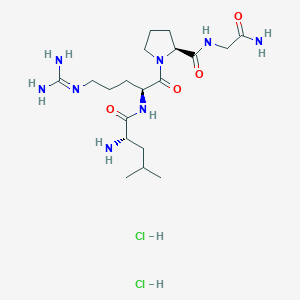
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
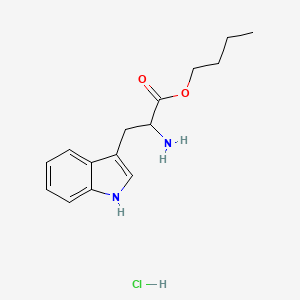
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
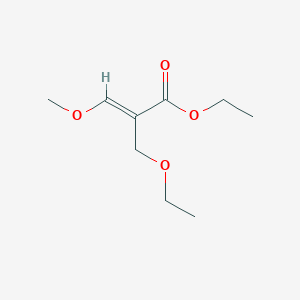
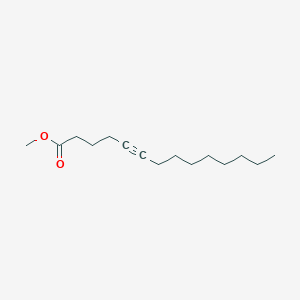
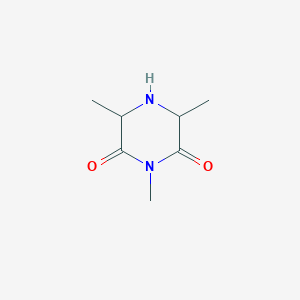
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
